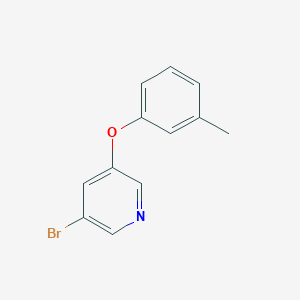

3-Bromo-5-(3-methylphenoxy)pyridine

Description

Significance of Phenoxypyridine Derivatives in Contemporary Chemical Research

Phenoxypyridine derivatives are a class of organic compounds that feature a pyridine (B92270) ring linked to a phenyl group through an ether linkage. This structural motif is of considerable interest in various fields of chemical research, particularly in medicinal chemistry and materials science. The pyridine moiety, a six-membered heterocycle containing one nitrogen atom, imparts specific physicochemical properties such as basicity and the ability to participate in hydrogen bonding. nih.gov The phenoxy group, on the other hand, introduces aromatic character and can be readily functionalized to modulate the molecule's properties.

In the domain of materials science, phenoxypyridine derivatives are explored for their potential in developing novel materials with unique optical and electronic properties. evitachem.com The inherent aromaticity and the possibility of creating extended π-conjugated systems make them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Contextualizing 3-Bromo-5-(3-methylphenoxy)pyridine within Pyridyl Ether Chemistry

This compound is a specific example of a phenoxypyridine derivative that embodies the key structural features of this class of compounds. Its chemical structure consists of a pyridine ring substituted with a bromine atom at the 3-position and a 3-methylphenoxy group at the 5-position. echemi.com The bromine atom serves as a versatile handle for further chemical transformations, most notably cross-coupling reactions like the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of substituents. mdpi.com

From a synthetic perspective, this compound is a valuable intermediate. The synthesis of such diaryl ethers can be achieved through nucleophilic aromatic substitution reactions, typically involving the reaction of a bromopyridine with a corresponding phenol (B47542) in the presence of a base. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28231-75-6 echemi.com |

| Molecular Formula | C12H10BrNO echemi.com |

| Molecular Weight | 264.12 g/mol echemi.com |

| Topological Polar Surface Area | 22.1 Ų echemi.com |

| Rotatable Bond Count | 2 echemi.com |

| Hydrogen Bond Acceptor Count | 2 echemi.com |

| XLogP3 | 3.94480 echemi.com |

| Density | 1.422 g/cm³ echemi.com |

| Refractive Index | 1.597 echemi.com |

This table is interactive. Users can sort and filter the data.

Review of Bioisosteric Relationships of Pyridyl Ethers with Diaryl Ethers

Bioisosterism is a fundamental concept in medicinal chemistry where one atom or group of atoms in a biologically active molecule is replaced by another with similar physical or chemical properties, with the aim of creating a new compound with improved biological activity or a more favorable pharmacokinetic profile. Pyridyl ethers are often considered bioisosteres of diaryl ethers, a class of compounds with a well-established presence in medicinal chemistry.

The key bioisosteric replacement is the substitution of a carbon atom in one of the phenyl rings of a diaryl ether with a nitrogen atom to form a pyridine ring. This seemingly simple change can have profound effects on the molecule's properties. The introduction of the nitrogen atom increases the polarity of the ring system and provides a hydrogen bond acceptor site, which can lead to enhanced binding affinity and selectivity for biological targets.

Furthermore, the pyridine ring can influence the metabolic stability of the compound. The nitrogen atom can alter the electronic properties of the ring, potentially blocking sites of metabolic oxidation that would otherwise lead to rapid degradation of a diaryl ether analogue. This can result in improved bioavailability and a longer duration of action. The strategic placement of the nitrogen atom within the aromatic scaffold allows for fine-tuning of the molecule's pKa, which can be critical for its absorption, distribution, metabolism, and excretion (ADME) properties. The study of these bioisosteric relationships is a powerful tool for the rational design of new drug candidates with optimized therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(3-methylphenoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-9-3-2-4-11(5-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJSPIYPJZNHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678771 | |

| Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28231-75-6 | |

| Record name | 3-Bromo-5-(3-methylphenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis of 3 Bromo 5 3 Methylphenoxy Pyridine and Analogues

Established Synthetic Routes to Substituted Phenoxypyridines

The formation of the phenoxypyridine scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic aromatic substitution or transition metal-catalyzed etherification reactions.

Nucleophilic Aromatic Substitution (SNAr) Methodologies for Pyridyl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the formation of aryl ethers, including phenoxypyridines. pearson.comtum.de The reaction involves the attack of a nucleophile, in this case, a phenoxide, on an electron-deficient pyridine (B92270) ring bearing a suitable leaving group. The pyridine ring's inherent electron-deficient nature makes it a viable substrate for SNAr reactions, particularly when activated by electron-withdrawing groups or when the leaving group is positioned at the ortho or para positions to the nitrogen atom. uci.edu

For the synthesis of 3-substituted phenoxypyridines, the reactivity of the pyridine ring is a key consideration. While SNAr reactions on pyridines are well-documented, the efficiency can be influenced by the nature of the nucleophile and the solvent. sci-hub.se For instance, the reaction of 2-halopyridines with sodium phenoxide can be sluggish, but the yield can be improved by using solvents like DMSO or HMPA. sci-hub.se The reactivity of halopyridines in SNAr reactions often follows the trend F > Cl > Br > I, suggesting that the attack of the nucleophile is often the rate-determining step. sci-hub.se

The formation of pyridinium (B92312) salts can also facilitate SNAr reactions by further activating the pyridine ring towards nucleophilic attack. thieme-connect.com This approach provides an alternative route to functionalized pyridines. thieme-connect.com

Transition Metal-Catalyzed Etherification Approaches (e.g., Ullmann-type reactions for C-O bond formation)

Transition metal-catalyzed reactions, particularly copper-catalyzed Ullmann-type couplings, offer a powerful alternative for the synthesis of diaryl ethers. mdpi.comorganic-chemistry.org The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst at elevated temperatures. mdpi.com Modern advancements have led to the development of milder and more efficient catalytic systems.

These "Ullmann-type" reactions are copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. organic-chemistry.org The use of copper(I) catalysts is common, and the reaction mechanism is believed to involve an oxidative addition-reductive elimination cycle. mdpi.comorganic-chemistry.org The efficiency of these reactions can be significantly enhanced by the use of ligands, such as 2,2'-bipyridyl, and suitable bases. nih.govorganic-chemistry.org Air-stable copper(I) complexes have been developed that catalyze the O-arylation of phenols with aryl halides in good yields under relatively mild conditions. nih.govorganic-chemistry.org These methods often exhibit broad functional group tolerance, making them highly versatile. nih.govorganic-chemistry.org

Recent research has also explored the use of copper nanoparticles (CuNPs) and CuO-nanoparticles as catalysts for Ullmann C-O bond formation, offering further improvements in catalytic activity and reaction conditions. mdpi.com

Bromination Strategies for Pyridine Core Functionalization

The introduction of a bromine atom at a specific position on the pyridine ring is another crucial aspect of the synthesis. Both direct and indirect methods are available for this transformation.

Direct Bromination Protocols

Direct bromination of pyridine is generally challenging due to the deactivating effect of the nitrogen atom, which makes the ring less susceptible to electrophilic attack. youtube.com Electrophilic substitution of pyridine, when it does occur, typically directs the incoming electrophile to the 3-position. researchgate.netyoutube.com However, these reactions often require harsh conditions, such as high temperatures and the presence of a strong acid or oleum. researchgate.netgoogle.com For instance, the direct bromination of pyridine can be achieved by heating with bromine in the presence of sulfuric acid. google.com

Recent developments have focused on achieving regioselective bromination under milder conditions. Electrochemical methods have been developed for the meta-bromination of pyridine derivatives by using directing groups. acs.orgnih.gov The use of N-bromosuccinimide (NBS) is another common method for the bromination of activated pyridine rings. nih.gov

Indirect Methods via Precursors (e.g., Sandmeyer reaction on aminopyridines)

Indirect methods often provide a more reliable and regioselective route to brominated pyridines. The Sandmeyer reaction is a classic and widely used method for introducing a bromine atom onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide salt. wikipedia.orgorganic-chemistry.orgjustia.com This reaction is a radical-nucleophilic aromatic substitution. wikipedia.org

This method is particularly useful for synthesizing bromopyridines with substitution patterns that are not easily accessible through direct bromination. justia.com For example, 3-aminopyridine (B143674) can be converted to 3-bromopyridine (B30812) via a Sandmeyer reaction. google.com Catalytic versions of the Sandmeyer bromination have been developed to reduce the amount of copper salts required. organic-chemistry.org

Convergent Synthesis of 3-Bromo-5-(3-methylphenoxy)pyridine: A Detailed Analysis

A convergent synthesis strategy is often the most efficient approach for assembling complex molecules like this compound. This would involve the synthesis of two key fragments, a brominated pyridine precursor and a phenoxy component, which are then coupled in a final step.

A plausible convergent synthesis would involve the following steps:

Preparation of 3-Bromo-5-halopyridine: One starting material could be a dihalopyridine, such as 3,5-dibromopyridine (B18299).

Preparation of 3-methylphenol: This is a commercially available starting material.

Coupling Reaction: The crucial C-O bond formation between the 3-methylphenoxide and the brominated pyridine core would likely be achieved via a nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type reaction. Given the potential for side reactions, an Ullmann-type coupling would likely offer better control and yield. For instance, reacting 3,5-dibromopyridine with 3-methylphenol in the presence of a copper catalyst and a suitable base would be a direct route to the target molecule. A similar synthesis has been reported for 3-Bromo-5-methoxypyridine, where 3,5-dibromopyridine was reacted with methanol (B129727) in the presence of sodium hydride. chemicalbook.com

Alternatively, a strategy could involve first synthesizing 3-(3-methylphenoxy)pyridine and then selectively brominating it at the 5-position. However, controlling the regioselectivity of the bromination in the presence of the phenoxy group could be challenging.

The synthesis of a related compound, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, has been achieved through a DCC/DMAP coupling followed by a Suzuki cross-coupling reaction, highlighting the utility of modern coupling methods in constructing complex aromatic systems. mdpi.com

Eco-Friendly and Scalable Synthetic Approaches for Brominated Pyridyl Ethers

The imperative for green chemistry has driven significant innovation in the synthesis of diaryl ethers, moving away from harsh traditional methods towards more sustainable and efficient protocols. The formation of the C-O bond in brominated pyridyl ethers is primarily achieved through cross-coupling reactions, with modern approaches focusing on reducing energy consumption, minimizing waste, and using less hazardous materials. Two prominent strategies in this domain are the modified Ullmann condensation and microwave-assisted synthesis.

Modified Ullmann Condensation: A Greener Copper-Catalyzed Pathway

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is a classic method for forming diaryl ether linkages. researchgate.net However, traditional Ullmann reactions often require high temperatures (typically over 160-210 °C), stoichiometric amounts of copper, and high-boiling polar solvents, limiting their scalability and environmental friendliness. researchgate.netorganic-chemistry.org

Recent advancements have led to the development of modified Ullmann-type reactions that proceed under significantly milder conditions, making them more suitable for industrial-scale production. These improvements are largely due to the introduction of catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), in combination with a promoting ligand and a suitable base. qub.ac.uk

Ligands play a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. Simple and inexpensive amino acids, such as N,N-dimethylglycine, have proven to be highly effective promoters for the coupling of aryl bromides and iodides with phenols. psu.edu These ligands allow the reaction to proceed at much lower temperatures, typically around 90 °C, and tolerate a wide range of functional groups on both coupling partners. psu.edu The use of bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is also critical for the deprotonation of the phenol, enabling the reaction to proceed efficiently. qub.ac.uknih.gov

The reaction to form a brominated pyridyl ether, such as this compound, would involve the coupling of a brominated pyridine derivative (e.g., 3,5-dibromopyridine) with a corresponding phenol (e.g., m-cresol). Research on the coupling of 3-bromopyridine with various substituted phenols has demonstrated the viability of this approach, showcasing its tolerance for sensitive functional groups like nitriles and aldehydes. qub.ac.uk

Table 1: Ligand-Promoted Copper-Catalyzed Synthesis of Brominated Pyridyl Ether Analogues

| Aryl Halide | Phenol | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Bromopyridine | Phenol | CuBr / Amino Acid | K₃PO₄ | DMF | 120 (MW) | 0.5 | High |

| 3-Bromopyridine | 4-Cyanophenol | CuBr / Amino Acid | K₃PO₄ | DMF | 120 (MW) | 0.5 | Good |

| 3-Iodopyridine | 2,6-Dimethylphenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 | 24 | 85 |

| 5-Bromopyrimidine | 4-tert-Butylphenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 | 24 | 88 |

| 3,5-Dibromopyridine | m-Cresol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | DMF | 90 | 24 | Good |

Note: This table is a representation based on findings for similar substrate classes. Yields are qualitative (Good, High) where specific percentages were not available in the cited literature for that exact combination but are expected based on reported results for analogous reactions. qub.ac.ukpsu.edunih.gov

Microwave-Assisted Synthesis: Accelerating Green Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased product yields, and often higher product purity compared to conventional heating methods. nih.govnih.gov This technology is particularly well-suited for Ullmann-type diaryl ether syntheses.

By using microwave irradiation, the required temperatures for the coupling reaction can be reached in minutes rather than hours. nih.gov This rapid and efficient energy transfer can significantly enhance reaction rates. For instance, microwave-assisted Ullmann couplings have been shown to reduce reaction times from over 20 hours under conventional heating to under one hour. nih.gov In some cases, for particularly reactive substrates (electron-deficient aryl halides), microwave-assisted synthesis of diaryl ethers can even be achieved in minutes without the need for a metal catalyst. rsc.org

The synergy between copper catalysis and microwave heating provides a highly efficient and scalable route for producing brominated pyridyl ethers. The reaction of a heteroaryl halide with a phenol in the presence of a copper source and a base can be completed in a fraction of the time required for conventional heating, making it an attractive option for industrial applications. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Ullmann Macrocyclization

| Heating Method | Temperature (°C) | Time | Yield (%) |

| Conventional (Oil Bath) | 150 | 20 h | 33 |

| Sealed Tube | 175 | 4.5 h | 52 |

| Microwave | 200 | 1 h | 73 |

| Microwave | 220 | 35 min | 85 |

Source: Data adapted from a study on intramolecular Ullmann macrocyclization, demonstrating the significant rate and yield enhancement provided by microwave irradiation over conventional heating methods. nih.gov

These modern synthetic strategies, which emphasize milder conditions, catalytic efficiency, and reduced energy consumption, represent a significant step forward in the sustainable production of this compound and its analogues.

Advanced Reactivity and Derivatization Chemistry of 3 Bromo 5 3 Methylphenoxy Pyridine

Cross-Coupling Reaction Pathways at the Bromine Position

The bromine atom on the pyridine (B92270) ring is the primary site for carbon-carbon and carbon-heteroatom bond formation, predominantly through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to constructing more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.orgillinois.edu In the context of 3-Bromo-5-(3-methylphenoxy)pyridine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the bromine-bearing carbon. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of 3-bromopyridines in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen can facilitate the oxidative addition step. beilstein-journals.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromopyridine Derivatives

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Biphenyl derivative | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Substituted biaryl | beilstein-journals.org |

| Alkylboronic esters | Pd(OAc)₂ / AntPhos | KOSi(CH₃)₃ | 1,4-Dioxane | Alkylated pyridine | nih.gov |

This table presents representative conditions and is not an exhaustive list. The specific conditions for this compound would require experimental optimization.

The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting a terminal alkyne with an aryl halide, catalyzed by a combination of palladium and copper complexes. researchgate.netmdpi.comorganic-chemistry.org This reaction is instrumental in creating sp²-sp carbon-carbon bonds, which are valuable in the synthesis of conjugated systems, polymers, and biologically active molecules. mdpi.com

For this compound, a Sonogashira reaction would introduce an alkynyl substituent at the 3-position of the pyridine ring. The reaction typically proceeds under mild, anaerobic conditions in the presence of an amine base. organic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination.

Table 2: General Conditions for Sonogashira Cross-Coupling of Aryl Bromides

This table illustrates general conditions. Specific optimization for this compound is necessary.

The Ullmann and Goldberg reactions are copper-catalyzed methods for forming carbon-heteroatom bonds, specifically C-N and C-O bonds. nih.govscispace.com These reactions represent some of the oldest transition-metal-catalyzed cross-coupling methods and have seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. nih.govunito.it

In the case of this compound, an Ullmann-type coupling could be employed to introduce an amine, amide, or alcohol at the 3-position. The Goldberg reaction, a modification of the Ullmann condensation, is particularly useful for the N-arylation of amides. researchgate.net These reactions typically require a copper catalyst, a ligand (often a diamine or an amino acid), and a base. nih.gov

Table 3: Representative Conditions for Ullmann-Type and Goldberg Couplings

This table provides general examples. The specific application to this compound would need tailored conditions.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and N-coordination. Common reactions include N-oxidation and quaternization. N-oxidation, typically achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, forms the corresponding pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution at the 2- and 4-positions and can also influence the reactivity of other substituents.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium (B92312) salt. This modification introduces a positive charge, significantly changing the molecule's solubility and electronic characteristics.

Modifications of the Phenoxy Moiety and Methyl Group

The methyl group on the phenoxy ring could be a site for radical halogenation (e.g., using N-bromosuccinimide) to introduce a bromine atom, creating a benzylic bromide. bldpharm.com This new functional group could then participate in a variety of subsequent nucleophilic substitution reactions. Additionally, oxidation of the methyl group to a carboxylic acid or an aldehyde would provide another handle for further synthetic transformations.

Mechanism-Based Reactivity Studies of Pyridyl Bromides

The reactivity of 3-bromopyridines in cross-coupling reactions is a subject of mechanistic investigation. beilstein-journals.orgrsc.org In the Suzuki-Miyaura reaction, the key steps are oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the C-Br bond to the Pd(0) catalyst is often the rate-determining step. illinois.edu The electron-deficient nature of the pyridine ring generally enhances the rate of this step compared to a corresponding bromobenzene.

Studies have shown that the choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst. icmpp.ro Bulky, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition and reductive elimination steps. icmpp.ro Furthermore, mechanistic studies have explored the potential for side reactions, such as protodebromination, and the role of the base in the transmetalation step. nih.gov In some cases, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates has been observed, which can lead to the formation of 4-substituted products. rsc.org

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 3 Methylphenoxy Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 3-Bromo-5-(3-methylphenoxy)pyridine, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR spectra are instrumental in identifying the electronic environment of protons. For this compound, the characteristic signals in the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveal distinct peaks corresponding to the protons on both the pyridine (B92270) and phenoxy rings. The aromatic protons of the pyridine ring typically appear as multiplets in the downfield region, a consequence of the deshielding effect of the electronegative nitrogen atom and the bromine substituent. The protons of the phenoxy group, including those of the methyl substituent, also exhibit characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. The spectrum displays distinct signals for each unique carbon atom, with the chemical shifts being influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The carbon atoms bonded to the electronegative bromine and oxygen atoms, as well as the nitrogen of the pyridine ring, are typically found further downfield.

The precise chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra serve as a definitive fingerprint for the structural confirmation of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.25 | d | Pyridine-H |

| ¹H | 7.45 | t | Pyridine-H |

| ¹H | 7.20-7.30 | m | Phenoxy-H |

| ¹H | 6.85-6.95 | m | Phenoxy-H |

| ¹H | 2.35 | s | Methyl-H |

| ¹³C | 156.0 | C-O (Pyridine) | |

| ¹³C | 155.5 | C-O (Phenoxy) | |

| ¹³C | 145.0 | Pyridine-CH | |

| ¹³C | 140.0 | Pyridine-CH | |

| ¹³C | 130.0 | Phenoxy-CH | |

| ¹³C | 125.0 | Pyridine-CBr | |

| ¹³C | 122.0 | Phenoxy-CH | |

| ¹³C | 120.0 | Phenoxy-C | |

| ¹³C | 118.0 | Phenoxy-CH | |

| ¹³C | 21.5 | Methyl-C |

Note: The data presented are representative and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LCMS)

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the compound's molecular weight, allowing for the determination of its elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of similar intensity, separated by two mass units.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and for identifying any impurities or byproducts from its synthesis.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. The cleavage of the ether bond is a common fragmentation pathway, leading to the formation of ions corresponding to the bromopyridinol and methylphenyl fragments.

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Parameter | Observation |

| HRMS | Calculated m/z [M+H]⁺ | C₁₂H₁₁Br¹NO⁺: 264.0075 |

| HRMS | Found m/z [M+H]⁺ | 264.0073 |

| MS (EI) | Major Fragments (m/z) | 173/175 ([Br-Py-OH]⁺), 91 ([C₇H₇]⁺) |

Note: m/z refers to the mass-to-charge ratio. The presence of bromine isotopes (⁷⁹Br/⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational modes include the C-O-C stretching of the diaryl ether linkage, the C-Br stretching of the bromo-substituted pyridine ring, and the C-H stretching and bending vibrations of the aromatic rings and the methyl group. The precise frequencies of these vibrations can provide insights into the electronic environment of the functional groups.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Methyl (CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1250-1200 | Asymmetric C-O-C Stretch | Diaryl Ether |

| 1050-1000 | Symmetric C-O-C Stretch | Diaryl Ether |

| 700-600 | C-Br Stretch | Bromo-Pyridine |

Note: The positions of IR absorption bands are approximate and can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the dihedral angle between the pyridine and phenoxy rings, which is a critical parameter influencing the molecule's conformation and potential intermolecular interactions. The packing of the molecules in the crystal lattice is governed by non-covalent interactions, such as halogen bonding involving the bromine atom, π-π stacking between the aromatic rings, and van der Waals forces. Understanding these interactions is crucial for predicting the material's physical properties.

Table 4: Hypothetical Key Crystallographic Parameters for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Dihedral Angle (Py-O-Ph) | The angle between the planes of the pyridine and phenoxy rings. |

| Key Bond Lengths | C-Br, C-O, C-N bond distances. |

| Intermolecular Interactions | Presence and geometry of halogen bonds, π-π stacking, etc. |

Note: This table is a representation of the type of data that would be obtained from an X-ray crystallographic study.

Computational Chemistry and Molecular Modeling of 3 Bromo 5 3 Methylphenoxy Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

No specific DFT studies on 3-Bromo-5-(3-methylphenoxy)pyridine are available. Such a study would typically involve the use of functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties. The expected outcomes would include key data points such as total energy, dipole moment, and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and electronic nature.

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Insights

Without DFT calculation results, an FMO analysis is not possible. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For This compound , FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack, offering predictions about its role in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

MEP mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The map displays regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For This compound , an MEP map would highlight the electronegative nitrogen atom in the pyridine (B92270) ring and the electron-rich regions of the phenoxy group as potential sites for hydrogen bonding and other intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations of Pyridyl Ethers

While general studies on the conformational analysis of pyridyl ethers may exist, specific molecular dynamics simulations for This compound have not been published. Such simulations would explore the rotational freedom around the ether linkage and the C-Br bond, identifying the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its biological activity and physical properties.

Prediction of Chemical Reactivity Indices

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S), as well as the electrophilicity index (ω). Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within the molecule for various types of chemical reactions. The calculation of these indices for This compound would offer a more nuanced understanding of its chemical behavior.

As the field of computational chemistry continues to expand, it is anticipated that studies on compounds like This compound will be undertaken, providing the data necessary to populate the detailed analytical framework outlined above.

Structure Activity Relationship Sar Studies of 3 Bromo 5 3 Methylphenoxy Pyridine Derivatives

Impact of Substituent Modifications on Biological Efficacy (e.g., herbicidal, insecticidal)

The biological efficacy of 3-bromo-5-(3-methylphenoxy)pyridine and its derivatives is significantly influenced by the nature and position of substituents on both the pyridine (B92270) and phenoxy rings. These modifications can dramatically alter the compound's herbicidal or insecticidal activity.

In the realm of herbicides, many pyridine derivatives act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. ucanr.edupioneer.comnih.gov PPO is a crucial enzyme in the biosynthesis of chlorophyll (B73375) and heme. ucanr.edu Its inhibition leads to the accumulation of protoporphyrinogen IX, which in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption, leading to tissue necrosis. ucanr.edu This mode of action is characteristic of contact herbicides, which cause rapid browning of plant tissues. ucanr.edupioneer.com

The structure-activity relationship (SAR) of phenoxypyridine derivatives reveals several key trends. Increased lipid solubility can enhance herbicidal activity to a certain extent. mdpi.com The introduction of a pyridine ring itself significantly boosts activity. mdpi.com Furthermore, substituents on the pyridine ring play a critical role. For instance, the presence of a strong electron-withdrawing group, such as a nitro group, on the pyridine ring has been shown to enhance herbicidal activity. mdpi.com

Studies on related pyridazine (B1198779) derivatives also highlight the importance of substituents. For example, in a series of α,α,α-trifluoro-m-tolyl pyridazinone derivatives, bleaching activities were observed, with some compounds showing significant herbicidal effects. nih.gov Similarly, in another study on pyridazine derivatives, compounds with an (un)substituted phenyl amine group at the 3-position of the pyridazine ring demonstrated higher herbicidal activities. bohrium.com The bulkiness and position of these substituents were also found to be crucial for activity. bohrium.com

For insecticidal applications, pyridine-based compounds have also been explored. In a study of functionalized pyridine derivatives, compounds 1d and 1f showed high toxicity against Aphis craccivora, with LC50 values of 0.593 and 0.498 mg/L, respectively. acs.org The high activity of compound 1f was attributed to the presence of a 4-chlorophenyl group. acs.org

The following table summarizes the impact of various substituents on the biological activity of pyridine derivatives based on available research.

| Compound/Derivative Class | Substituent Modification | Impact on Biological Efficacy | Reference |

| Phenoxypyridine Derivatives | Introduction of a pyridine ring | Significantly increased herbicidal activity | mdpi.com |

| Phenoxypyridine Derivatives | Increased lipid solubility | Benefited herbicidal activity to a certain extent | mdpi.com |

| Phenoxypyridine Derivatives | Strong electron-withdrawing group (e.g., nitro) on pyridine ring | Enhanced herbicidal activity | mdpi.com |

| Pyridazine Derivatives | (Un)substituted phenyl amine at 3-position | Higher herbicidal activities | bohrium.com |

| Functionalized Pyridines | 4-chlorophenyl group | High insecticidal toxicity against Aphis craccivora | acs.org |

Positional Isomerism Effects on Biological and Chemical Properties

The arrangement of substituents on the pyridine and phenoxy rings, known as positional isomerism, has a profound effect on the biological and chemical properties of this compound and its analogs.

Research on phenoxypyridine herbicides has shown that the substitution pattern on the pyridine ring is a critical determinant of bioactivity. mdpi.com For instance, the herbicidal activity of a compound with an electron-withdrawing substituent at the 3-position of the pyridine ring was found to be higher than that of its isomer with the substituent at the 5-position. mdpi.com This indicates that the relative positions of the substituent and the phenoxy group are crucial for the molecule's interaction with its biological target.

In the context of antiproliferative activity, the position of methoxy (B1213986) (OMe) groups on pyridine derivatives was found to be a key factor. nih.gov While not directly related to herbicidal or insecticidal action, this highlights the general principle that positional isomerism dictates biological effects.

The chemical properties are also influenced by the positions of substituents. For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives involved a Suzuki cross-coupling reaction, where the position of the bromo and methyl groups on the aniline (B41778) ring influenced the reaction's feasibility and yield. mdpi.com

The following table illustrates the influence of positional isomerism on the properties of pyridine derivatives.

| Compound Class | Isomeric Variation | Effect on Properties | Reference |

| Phenoxypyridine Herbicides | Electron-withdrawing group at position 3 vs. position 5 of the pyridine ring | Higher bioactivity with substituent at position 3 | mdpi.com |

| Pyridine Derivatives | Position of methoxy (OMe) groups | Affects antiproliferative activity | nih.gov |

Correlation of Computational Descriptors with Experimental Bioactivity

Computational chemistry plays a vital role in understanding the SAR of bioactive molecules like this compound derivatives. By calculating various molecular descriptors, researchers can establish quantitative structure-activity relationships (QSAR) that correlate these descriptors with experimentally observed biological activities.

QSAR studies have been instrumental in the design of new PPO-inhibiting herbicides. nih.gov These studies help in predicting the herbicidal potency of novel compounds before their synthesis, thereby saving time and resources. For instance, in silico evaluation of pyrazine (B50134) derivatives confirmed that the synthesized compounds satisfied Lipinski's rule of five, which is a predictor of a drug's oral bioavailability. mdpi.com None of the compounds showed significant similarities with known pan-assay interference compounds (PAINS), suggesting they are promising candidates for further evaluation. mdpi.com

In a study on pyrimidine (B1678525) thiourea (B124793) derivatives, molecular docking was used to evaluate the possible herbicidal mechanism by studying their interaction with the enzyme acetohydroxyacid synthase (AHAS). nih.gov The results showed that all 14 compounds tested had inhibitory activity against the enzyme, with the highest inhibition rate reaching 44.4% for compound 4d . nih.gov

Density functional theory (DFT) studies have also been employed to understand the electronic properties of pyridine derivatives. For a series of novel pyridine compounds, DFT calculations were carried out using the B3LYP/6-31G(d,p) basis set to correlate their structural features with their observed anti-thrombolytic activity. mdpi.com

The table below provides examples of computational descriptors and their correlation with the bioactivity of pyridine derivatives.

| Compound Class | Computational Method | Descriptor/Analysis | Correlation with Bioactivity | Reference |

| Pyrazine Derivatives | In silico evaluation | Lipinski's rule of five, PAINS filter | Predicted good drug-likeness and low interference potential | mdpi.com |

| Pyrimidine Thiourea Derivatives | Molecular Docking | Interaction with AHAS enzyme | Predicted inhibitory activity, with compound 4d showing the highest inhibition rate | nih.gov |

| Pyridine Derivatives | Density Functional Theory (DFT) | Electronic properties | Correlated structural features with anti-thrombolytic activity | mdpi.com |

Molecular Docking and Binding Mode Analysis with Target Receptors (e.g., PPO enzymes)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is extensively used to understand the binding modes of herbicide and insecticide candidates with their target receptors, such as PPO enzymes.

For PPO-inhibiting herbicides, molecular docking studies have provided valuable insights into the interactions between the inhibitors and the enzyme's active site. nih.govmdpi.com The crystal structures of PPO from various organisms, including tobacco (Nicotiana tabacum), have been determined, which facilitates accurate docking simulations. nih.gov These studies help to elucidate the key amino acid residues involved in binding and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the inhibitor's affinity.

A study on PPO inhibitors and structurally relevant Schiff bases used molecular docking to create a model of hPPO (human PPO) inhibitors based on their IC50 values. mdpi.com This model could be used to predict the toxicity of PPO herbicides and to design new synthetic inhibitors. mdpi.com

In a different context, molecular docking of bromophenols with tyrosinase, another enzyme, showed that the inhibitors bind to the catalytic site and interact with halogen ions. researchgate.net This demonstrates the general applicability of docking in understanding enzyme-inhibitor interactions.

The following table summarizes the application of molecular docking in studying the binding of pyridine derivatives and related compounds to their target receptors.

| Compound/Ligand | Target Receptor | Key Findings from Docking Analysis | Reference |

| PPO-inhibiting herbicides | Protoporphyrinogen Oxidase (PPO) | Elucidation of binding modes and key amino acid interactions in the active site. | nih.govmdpi.com |

| Schiff base derivatives | Human PPO (hPPO) | A model for hPPO inhibitors was developed based on IC50 values and docking studies. | mdpi.com |

| Bromophenols | Tyrosinase | Inhibitors bind to the catalytic site and interact with halogen ions. | researchgate.net |

| Pyrimidine Thiourea Derivatives | Acetohydroxyacid synthase (AHAS) | Predicted binding affinity and inhibitory mechanism. | nih.gov |

Future Research Directions and Unexplored Potential of 3 Bromo 5 3 Methylphenoxy Pyridine

Novel Synthetic Methodologies for Enhanced Selectivity and Sustainability

Future research into the synthesis of 3-Bromo-5-(3-methylphenoxy)pyridine and its analogs should prioritize the development of methodologies that are not only efficient but also selective and environmentally sustainable. Traditional methods for creating pyridine (B92270) derivatives can be lengthy and may produce significant waste. patsnap.com Modern synthetic strategies offer promising alternatives.

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): These reactions combine multiple reactants in a single step to form a complex product, which increases efficiency, saves time, and reduces waste. nih.gov The development of an MCR for this specific scaffold would be a significant advancement.

Catalytic Innovations: Research into novel catalysts can lead to milder reaction conditions and higher yields. This includes the use of recyclable and green catalysts. nih.gov For instance, synergistic catalysis, combining a copper(I) salt with a secondary ammonium salt, has been used for the modular synthesis of various substituted pyridines under mild, redox-neutral conditions. nih.govorganic-chemistry.org

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields compared to conventional heating methods, contributing to a more sustainable process. nih.govijarsct.co.in

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org Exploring enzymatic pathways for the synthesis or modification of the pyridine scaffold could lead to highly efficient and sustainable production methods. ijarsct.co.inrsc.org

Advanced Spectroscopic Techniques for Dynamic Studies

To fully understand the structure-function relationships of this compound and its derivatives, advanced spectroscopic techniques can provide deep insights into their molecular dynamics and interactions.

Future studies could employ:

Infrared Action Spectroscopy: This powerful technique, especially when combined with quantum chemical calculations, can be used to elucidate the fragmentation pathways and vibrational fingerprints of pyridine derivatives. rsc.org This information is crucial for understanding the compound's stability and potential metabolic fate.

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine-Structure Spectroscopy (NEXAFS): These surface-sensitive techniques, coupled with Density Functional Theory (DFT) simulations, can be used to study the adsorption and orientation of the molecule on various surfaces. aps.org This is particularly relevant for understanding its mode of action in biological systems or its performance in material science applications.

In-situ Raman Spectroscopy: This method can monitor the lattice vibrations and internal dynamics of crystalline forms of the compound, providing information on its flexibility and thermal properties. acs.org

Integration of Machine Learning in Scaffold Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the design and optimization of novel compounds based on the this compound scaffold.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Random Forest, Support Vector Machines (SVM), and deep neural networks, can be used to build predictive QSAR models. nih.govresearchgate.netjmpas.comnih.gov These models correlate the structural features of molecules with their biological activity, allowing for the rapid virtual screening of large compound libraries and the prediction of the potency of new derivatives. researchgate.netjmpas.com

Scaffold Hopping and de novo Design: Generative ML models can design entirely new molecules with desired properties, using the pyridine scaffold as a starting point. mdpi.com This allows for the exploration of a vast chemical space to identify novel candidates with improved activity and a better safety profile.

SAR Prediction and Interpretation: Tools like SHapley Additive exPlanations (SHAP) can be used to interpret the predictions of complex ML models. digitellinc.com This helps chemists understand the key molecular features driving the activity of a compound, providing valuable insights for the rational design of more effective molecules. digitellinc.com

Expansion of Scaffold Applications beyond Agrochemicals

The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.comnih.govmdpi.com This suggests that this compound and its derivatives have significant, yet unexplored, potential in therapeutic applications. The pyridine moiety is known to enhance the pharmacological properties of drugs due to its weak basicity and aqueous solubility. mdpi.com

Potential therapeutic areas for investigation include:

Anticancer Activity: Pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines. mdpi.com Structure-activity relationship studies have indicated that the presence and position of certain functional groups can enhance this activity. mdpi.com

Antimicrobial and Antiviral Agents: The pyridine ring is a core component of many compounds with antimicrobial, antiviral, and antimalarial properties. nih.govmdpi.comnih.gov

Anti-inflammatory and Analgesic Effects: Many pyridine-containing compounds exhibit anti-inflammatory properties. mdpi.com A well-known pyridine-based drug, Phenazopyridine, acts as a urinary tract analgesic by exerting a local anesthetic effect on the mucosal lining. wikipedia.orgnih.govwebmd.comdrugbank.commayoclinic.org

Central Nervous System (CNS) Disorders: The pyridine scaffold is present in drugs targeting the CNS, suggesting potential applications in treating neurological and psychiatric conditions. nih.gov

The diverse biological activities associated with the pyridine nucleus make the this compound scaffold a promising starting point for the development of new therapeutic agents. mdpi.comresearchgate.netrsc.org

Sustainable Chemistry Considerations in Synthesis and Application

Adopting green chemistry principles is crucial for the future development and application of this compound. This involves minimizing environmental impact throughout the molecule's lifecycle.

Key sustainability considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. wikipedia.org Multicomponent reactions are particularly advantageous in this regard. nih.govwikipedia.org

Use of Greener Solvents and Reagents: Research should focus on replacing hazardous solvents and reagents with safer, more environmentally benign alternatives, such as water or ionic liquids. wikipedia.orgnih.gov

Renewable Feedstocks: A long-term goal could be the synthesis of pyridine derivatives from renewable biomass sources. acsgcipr.org Routes have been explored to produce pyridines from the pyrolysis of biomass with ammonia or through the metabolic engineering of microorganisms. acsgcipr.org

Energy Efficiency: Employing energy-efficient synthetic methods, such as microwave-assisted synthesis or reactions that proceed at room temperature, can significantly reduce the carbon footprint of the manufacturing process. nih.govwikipedia.org

By focusing on these future research directions, the scientific community can unlock the broader potential of this compound, transforming it from a specialized chemical into a versatile scaffold for innovation in medicine, materials science, and sustainable chemical synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.